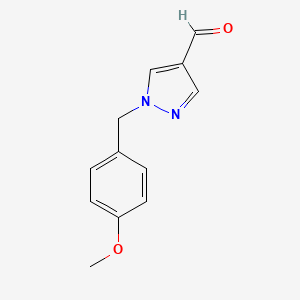

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)7-14-8-11(9-15)6-13-14/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSVPEKERHITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570226 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153687-35-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The addition of the 4-methoxybenzyl (PMB) group provides a stable protecting group for the pyrazole nitrogen, which can be selectively removed under specific conditions, allowing for further functionalization. The carbaldehyde at the 4-position is a versatile handle for a wide range of chemical transformations, making this molecule a valuable building block in the development of novel therapeutics and other functional organic materials. This guide provides a detailed exploration of the primary synthetic pathways to this important molecule, offering insights into the rationale behind the chosen methodologies.

Strategic Approaches to Synthesis

Two principal retrosynthetic pathways are commonly employed for the synthesis of this compound. The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

Route 1: N-Alkylation followed by Formylation. This is arguably the more common approach, beginning with the readily available 1H-pyrazole. The synthesis proceeds through the N-alkylation of the pyrazole ring with 4-methoxybenzyl chloride, followed by the introduction of the carbaldehyde group at the 4-position via a Vilsmeier-Haack reaction.

-

Route 2: Formylation followed by N-Alkylation. This alternative strategy involves the initial formylation of 1H-pyrazole to produce 1H-pyrazole-4-carbaldehyde. This intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride to yield the final product.

This guide will provide a detailed examination of both synthetic routes, complete with step-by-step protocols and mechanistic insights.

Route 1: N-Alkylation Followed by Vilsmeier-Haack Formylation

This synthetic strategy is a robust and reliable method for the preparation of the title compound. The workflow can be visualized as follows:

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1-(4-Methoxybenzyl)-1H-pyrazole

The initial step involves the regioselective N-alkylation of pyrazole. The use of a base is crucial to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile to displace the chloride from 4-methoxybenzyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(4-methoxybenzyl)-1H-pyrazole.

Causality Behind Experimental Choices:

-

Solvent: DMF and acetonitrile are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction.

-

Base: Potassium carbonate is a mild and inexpensive base suitable for this reaction. Sodium hydride, a stronger base, can be used to achieve faster reaction times but requires more stringent anhydrous conditions.

-

Temperature: The reaction is typically conducted at room temperature, but gentle heating can be employed to increase the reaction rate without promoting significant side product formation.

Step 2: Vilsmeier-Haack Formylation of 1-(4-Methoxybenzyl)-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly DMF.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool dry DMF (excess, acting as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (chloroiminium salt).

-

Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq) in dry DMF dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.[1] Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH is approximately 8.[2]

-

Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound.[2]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. The key electrophile is the chloroiminium ion, also known as the Vilsmeier reagent.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

The electron-rich 4-position of the N-substituted pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired aldehyde.

Route 2: Formylation Followed by N-Alkylation

This alternative synthetic route may be advantageous if 1H-pyrazole-4-carbaldehyde is readily available or can be synthesized efficiently.

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 1H-Pyrazole-4-carbaldehyde

Several methods exist for the synthesis of 1H-pyrazole-4-carbaldehyde. One common laboratory-scale method involves the oxidation of the corresponding alcohol, (1H-pyrazol-4-yl)methanol.

Experimental Protocol (Oxidation of (1H-pyrazol-4-yl)methanol):

-

Reaction Setup: To a stirred solution of (1H-pyrazol-4-yl)methanol (1.0 eq) in a suitable solvent such as acetone or dichloromethane, add an oxidizing agent like manganese(IV) oxide (MnO₂, 5-10 eq).[3]

-

Reaction Conditions: Heat the reaction mixture to reflux (around 60 °C for acetone) for 4-6 hours.[3] Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the manganese salts. Wash the Celite pad with the solvent used for the reaction.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a mixture of methanol and dichloromethane) to give 1H-pyrazole-4-carbaldehyde as a solid.[3]

Step 2: N-Alkylation of 1H-Pyrazole-4-carbaldehyde

The N-alkylation of 1H-pyrazole-4-carbaldehyde proceeds in a similar fashion to the alkylation of unsubstituted pyrazole.

Experimental Protocol:

-

Reaction Setup: Combine 1H-pyrazole-4-carbaldehyde (1.0 eq), 2-bromoethanol (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.[4] (Note: While the reference uses 2-bromoethanol, the principle applies to 4-methoxybenzyl chloride).

-

Reaction Conditions: Heat the reaction mixture in a microwave reactor at 150 °C for 20 minutes.[4] Alternatively, conventional heating at reflux in a suitable solvent like DMF can be employed for a longer duration.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | 153687-35-5 |

| 1-(4-Methoxybenzyl)-1H-pyrazole | C₁₁H₁₂N₂O | 188.23 | Not readily available |

| 1H-Pyrazole-4-carbaldehyde | C₄H₄N₂O | 96.09 | 35344-95-7 |

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to this compound. Route 1, commencing with the N-alkylation of pyrazole, is often preferred due to the commercial availability and lower cost of the starting material. The Vilsmeier-Haack reaction is a highly reliable and scalable method for the formylation step. Route 2 provides a solid alternative, particularly if 1H-pyrazole-4-carbaldehyde is an accessible intermediate.

The versatility of the aldehyde functional group in the final product opens up a vast chemical space for the synthesis of more complex heterocyclic systems. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, potentially involving catalytic C-H activation for the formylation step or the use of greener solvents and reagents. The continued exploration of the biological activities of derivatives synthesized from this key intermediate will undoubtedly fuel further innovation in the fields of medicinal chemistry and drug discovery.

References

- Goudarshivannanavar, B. C., et al. (2014). A review on Vilsmeier-Haack reaction. International Journal of ChemTech Research, 6(5), 2828-2840.

-

Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Taylor & Francis Online. Retrieved from [Link]

- Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.

- MDPI. (2022).

- Shaikh, J., et al. (2013). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluation of their antioxidant and anti-inflammatory activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 463-469.

- MDPI. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Molecules, 26(16), 4987.

- Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal, 9(7).

Sources

An In-depth Spectroscopic Guide to 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are well-established pharmacophores, and a precise understanding of their structural characteristics is paramount for rational drug design and the development of novel functional materials.[1][2][3] This document offers researchers, scientists, and drug development professionals a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established experimental protocols and theoretical principles.

Molecular Structure and Synthesis Overview

The structural integrity of a compound is the foundation of its chemical and biological properties. For this compound (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol ), the key features include a pyrazole ring substituted at the N1 position with a 4-methoxybenzyl group and at the C4 position with a formyl (aldehyde) group.

A common and efficient method for the synthesis of such pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5][6] This reaction introduces a formyl group onto an electron-rich heterocyclic ring. The logical workflow for a potential synthesis is outlined below.

Caption: Synthetic workflow for this compound.

The following sections will dissect the spectroscopic data that confirms this molecular architecture.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and relative number of protons.

Experimental Protocol: Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[1]

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Data Interpretation and Discussion

The ¹H NMR spectrum provides a unique fingerprint of the molecule. Each signal corresponds to a distinct set of protons, with its chemical shift (δ), multiplicity, and integration value revealing its structural context. The expected data is summarized below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.85 | Singlet (s) | 1H | Aldehyde H (CHO) |

| 2 | ~8.10 | Singlet (s) | 1H | Pyrazole H-5 |

| 3 | ~7.95 | Singlet (s) | 1H | Pyrazole H-3 |

| 4 | ~7.25 | Doublet (d) | 2H | Aromatic H (ortho to CH₂) |

| 5 | ~6.90 | Doublet (d) | 2H | Aromatic H (ortho to OCH₃) |

| 6 | ~5.35 | Singlet (s) | 2H | Methylene H (N-CH₂) |

| 7 | ~3.80 | Singlet (s) | 3H | Methoxyl H (O-CH₃) |

-

Aldehyde Proton (Signal 1): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and appears as a characteristic singlet far downfield.

-

Pyrazole Protons (Signals 2 & 3): The two protons on the pyrazole ring appear as sharp singlets, as they are not coupled to any adjacent protons. Their specific chemical shifts can vary slightly depending on the solvent and electronic effects of the substituents.[1][7][8]

-

Aromatic Protons (Signals 4 & 5): The 4-methoxybenzyl group displays a classic AA'BB' system. The two protons ortho to the methylene group and the two protons ortho to the methoxy group appear as doublets due to coupling with their respective neighbors.

-

Methylene Protons (Signal 6): The two protons of the CH₂ bridge between the pyrazole and the phenyl ring appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

-

Methoxyl Protons (Signal 7): The three protons of the methoxy group are equivalent and appear as a sharp singlet.

Caption: Plausible mass fragmentation pathway for the title compound.

-

m/z 121: This intense peak is highly characteristic of the 4-methoxybenzyl moiety, which readily forms a stable 4-methoxytropylium ion. Its presence is strong evidence for this substituent.

-

m/z 97: This fragment corresponds to the protonated pyrazole-4-carbaldehyde core remaining after the loss of the benzyl group.

Conclusion

The collective spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. The characteristic aldehyde signals in the NMR and IR spectra, combined with the distinct patterns of the pyrazole and 4-methoxybenzyl moieties and a confirmatory molecular weight from mass spectrometry, create a cohesive and self-validating dataset. This guide serves as a reliable reference for researchers engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Prof. Dr. H.-H. Limbach.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. ACS Publications.

- Electronic Supplementary Information. The Royal Society of Chemistry.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.

- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.

- 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.

- 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries.

- (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate.

- Proton Magnetic Resonance Studies of Pyrazoles. The Journal of Organic Chemistry.

- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate.

- The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences.

- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

- Supplementary Information. The Royal Society of Chemistry.

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Mass fragmentation pattern for compound 10. ResearchGate.

- Mass fragmentation patterns of compounds 5a -f (left); example as in 5a (right). ResearchGate.

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate.

- Mass fragmentation pattern of compound 1. The benzyl cation at m/z =.... ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Pyrazole-4-Carbaldehyde Scaffold as a Cornerstone in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazole-4-Carbaldehyde Derivatives

The pyrazole ring system is a privileged N-heterocyclic scaffold, forming the core of numerous compounds with significant applications in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, arising from the five-membered aromatic ring with two adjacent nitrogen atoms, confer both stability and a versatile reactivity profile.[3] When functionalized with a carbaldehyde group at the C4 position, the resulting pyrazole-4-carbaldehyde derivatives become exceptionally valuable synthetic intermediates.[4][5] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures and the exploration of diverse chemical space.

This guide provides an in-depth exploration of the essential physical and chemical properties of pyrazole-4-carbaldehyde derivatives. We will delve into the causality behind their synthesis, the logic of their structural characterization, their inherent physicochemical nature, and the reactivity that makes them indispensable building blocks for researchers, particularly those in drug development.

Synthesis and Structural Elucidation: From Precursors to Confirmed Structures

The journey to understanding any class of compounds begins with their synthesis and the rigorous confirmation of their structure. For pyrazole-4-carbaldehydes, one synthetic route stands as the most prominent and mechanistically elegant: the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction: The Principal Synthetic Pathway

The Vilsmeier-Haack reaction is the cornerstone for synthesizing pyrazole-4-carbaldehydes, typically proceeding from readily available hydrazone precursors.[4][6][7] This reaction is not merely a formylation; it is a powerful cyclization-formylation cascade.

Causality of Experimental Choice: The choice of the Vilsmeier-Haack reagent (a combination of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) is critical. This mixture generates a highly electrophilic chloroiminium ion, the Vilsmeier reagent, which is the key reactive species. Its electrophilicity is sufficient to attack the electron-rich enamine-like intermediate formed from the hydrazone, driving the cyclization to form the stable pyrazole aromatic ring while simultaneously introducing the formyl group at the C4 position.[4][8]

Caption: Workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example of the Vilsmeier-Haack reaction applied to hydrazones.[9]

-

Preparation of the Hydrazone: Condense acetophenone with phenylhydrazine in ethanol with a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours. Cool the reaction mixture to obtain the crude acetophenone phenylhydrazone, which can be purified by recrystallization.

-

Vilsmeier Reagent Preparation (In Situ): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask in an ice bath to 0-5 °C.

-

Reaction: Add phosphorus oxychloride (POCl₃, 2 mL) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent forms as a complex.

-

Cyclization-Formylation: To this reagent, add the previously prepared acetophenone phenylhydrazone (0.005 mol) portion-wise over 30 minutes. After the addition is complete, transfer the reaction mixture to a water bath and heat at 60-70 °C for 6-8 hours.

-

Work-up and Isolation: Pour the cooled reaction mixture onto crushed ice (~100 g). Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. The solid product will precipitate.

-

Purification: Filter the crude solid, wash thoroughly with cold water, and dry. Recrystallize the product from a suitable solvent like ethanol to afford pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of the synthesized derivatives is a non-negotiable step, achieved through a combination of spectroscopic and analytical methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable. The ¹H NMR spectrum provides definitive evidence of the aldehyde group through a characteristic singlet peak at δ 9.8-10.2 ppm.[6] The pyrazole ring protons also show distinct signals, for instance, a singlet for H5 at δ 8.2-8.5 ppm.[6][10] ¹³C NMR confirms the presence of the carbonyl carbon of the aldehyde around δ 183-186 ppm.[6][10]

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A strong absorption band around 1690-1705 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde.[6]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.

-

X-Ray Crystallography: This is the gold standard for unambiguous structure determination. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including intermolecular interactions.[11][12][13][14]

Caption: Logical workflow for the structural characterization of pyrazole derivatives.

Physicochemical Properties: The Inherent Nature of the Scaffold

The physical and chemical properties of these derivatives are dictated by the interplay between the aromatic pyrazole core and its substituents.

Physical State, Solubility, and Thermal Properties

-

Appearance: Pyrazole-4-carbaldehyde derivatives are typically crystalline solids, often appearing as off-white, pale yellow, or light brown powders.[15]

-

Solubility: As a general rule, they exhibit poor solubility in water and other polar protic solvents. They are, however, readily soluble in polar aprotic solvents like DMF and DMSO, and slightly soluble in solvents like chloroform and methanol.[16] This property is a direct consequence of the largely nonpolar, aromatic nature of the scaffold, which often dominates any polarity contributed by the aldehyde group.

-

Melting Point: The melting points are generally well-defined and relatively high, consistent with their crystalline and often planar structures that allow for efficient crystal lattice packing. The melting point is highly sensitive to the nature of substituents on the pyrazole and any attached aryl rings.

| Derivative Example | Substituents | Melting Point (°C) |

| 1H-Pyrazole-4-carbaldehyde | N1-H, C3-H | 82-83[16] |

| 3-Phenyl-1H-pyrazole-4-carbaldehyde | N1-H, C3-Phenyl | 146-148[15] |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | N1-Phenyl, C3-Phenyl | 146-148 (data varies) |

| 1-(2,6-dichloro-4-trifluoromethyl)phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | Complex aryl groups | 206-208[6] |

| Table 1: Representative Melting Points of Pyrazole-4-Carbaldehyde Derivatives. |

Tautomerism: A Key Feature of N-Unsubstituted Pyrazoles

For derivatives where the N1 position is unsubstituted (i.e., bears a hydrogen atom), the phenomenon of annular tautomerism is a critical chemical property.[3][17][18] A proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents at other positions.[17][19] However, the vast majority of pyrazole-4-carbaldehyde derivatives studied for drug discovery applications are N1-substituted, which "locks" the molecule into a single tautomeric form, simplifying its structural and biological interpretation.[20]

Spectroscopic Data Summary

The following table summarizes the characteristic spectroscopic signatures crucial for identifying and characterizing pyrazole-4-carbaldehyde derivatives.

| Technique | Feature | Typical Range / Value | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.2 ppm (singlet) | Deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |

| Pyrazole H5 Proton | δ 8.2 - 8.5 ppm (singlet) | Aromatic proton adjacent to a ring nitrogen and deshielded by the aldehyde group. | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 183 - 186 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Pyrazole C4 | δ 118 - 120 ppm | The carbon atom bearing the aldehyde group. | |

| Pyrazole C3 / C5 | δ 130 - 155 ppm | Aromatic carbons within the pyrazole ring, exact shift depends heavily on substituents. | |

| IR | Aldehyde C=O Stretch | 1690 - 1705 cm⁻¹ (strong) | Strong, sharp absorption characteristic of a conjugated aldehyde. |

| Table 2: Key Spectroscopic Data for Pyrazole-4-Carbaldehyde Derivatives.[6][10] |

Chemical Reactivity and Synthetic Utility

The true power of pyrazole-4-carbaldehydes lies in the reactivity of the aldehyde group, which serves as a gateway to a vast array of more complex heterocyclic systems.

Condensation Reactions: Building Molecular Complexity

The aldehyde's electrophilic carbon is highly susceptible to attack by nucleophiles, making condensation reactions a primary pathway for derivatization.

-

Schiff Base Formation: Reaction with primary amines readily forms imines (Schiff bases). This is a simple yet powerful way to introduce new pharmacophores and modulate the biological activity of the parent molecule.[21]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, pyrazolones) in the presence of a base leads to the formation of a new carbon-carbon double bond.[22] This reaction is fundamental for synthesizing fused ring systems and other complex derivatives.

Caption: Key condensation reactions of the pyrazole-4-carbaldehyde core.

Experimental Protocol: Schiff Base Formation

-

Dissolution: Dissolve the pyrazole-4-carbaldehyde derivative (1 mmol) in a suitable solvent such as ethanol or methanol (15 mL).

-

Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (1 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The resulting Schiff base often precipitates from the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be filtered and purified by recrystallization from an appropriate solvent.

Other Key Reactions

-

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent), providing access to pyrazole-4-carboxylic acids, another important class of intermediates.

-

Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄).[7] This transformation allows for further functionalization at this position.

-

Multicomponent Reactions (MCRs): Pyrazole-4-carbaldehydes are excellent substrates for MCRs, where three or more reactants combine in a one-pot synthesis to form a complex product.[23] This strategy is highly valued in drug discovery for its efficiency in generating molecular diversity.

Relevance and Applications in Drug Discovery

The physical and chemical properties discussed directly underpin the utility of pyrazole-4-carbaldehyde derivatives in drug discovery. Their ability to be readily synthesized and subsequently modified through the aldehyde handle allows for the systematic exploration of structure-activity relationships (SAR). The pyrazole core itself is a known pharmacophore, and its derivatives have demonstrated a remarkable breadth of biological activities, including:

The specific substituents attached via the C4-aldehyde position play a crucial role in tuning the potency, selectivity, and pharmacokinetic properties of the final compounds.

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a confluence of structural stability, synthetic accessibility, and chemical versatility. Their physical properties, such as high melting points and characteristic solubilities, make them manageable laboratory compounds. Their chemical properties, dominated by the reactivity of the aldehyde group, provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of these core principles, from the mechanistic underpinnings of the Vilsmeier-Haack reaction to the predictable outcomes of condensation reactions, is essential for any researcher aiming to leverage this powerful scaffold in organic synthesis and medicinal chemistry.

References

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Kamiński, K., & Kwiecień, H. (2016). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 21(10), 1339. [Link]

-

Li, Z., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(9), 3350-3359. [Link]

-

Claramunt, R. M., et al. (1991). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1141-1146. [Link]

-

Al-Obaidi, A. S. M., et al. (2022). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Advanced Scientific Research, 13(01), 123-130. [Link]

-

Leite, A., & de Sousa, B. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new N1-substituted-pyrazol-4-carbaldehyde bearing 2, 4-dichloro phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

-

Selvam, T. P., et al. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]

-

Various Authors. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Various Authors. (2016). Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). ResearchGate. [Link]

-

Leite, A., & de Sousa, B. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4615. [Link]

-

Various Authors. (2018). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 1321. [Link]

-

Abdulaziz, F., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Ondokuz Mayıs University Corpus. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. inno-chem.com. [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. [Link]

-

Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(7), 832. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Various Authors. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

-

Quiroga, J., & Trilleras, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(1), 227. [Link]

-

Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. Trade Science Inc. [Link]

-

Various Authors. (2012). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

Ather, A. Q., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Wiley. (n.d.). 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. SpectraBase. [Link]

-

Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Various Authors. (2021). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. ResearchGate. [Link]

-

Martínez-Martínez, A. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

Pandhurnekar, C., et al. (2021). Pyrazole and its Derivatives: A Review on its Synthetic Methodologies and Pharmacological Potential. Journal of Advanced Scientific Research. [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]

- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | AVESİS [avesis.omu.edu.tr]

- 12. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular do… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. 35344-95-7 CAS MSDS (1H-Pyrazole-4-carboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.stmjournals.com [journals.stmjournals.com]

- 22. quod.lib.umich.edu [quod.lib.umich.edu]

- 23. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Substituted Pyrazole-4-carbaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole-4-carbaldehyde Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" in medicinal chemistry. Among its many derivatives, substituted pyrazole-4-carbaldehydes have emerged as a particularly versatile class of molecules, serving as key intermediates in the synthesis of a wide array of compounds with significant therapeutic potential.[4][5] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of substituted pyrazole-4-carbaldehydes, offering valuable insights for researchers and scientists engaged in drug discovery and development.

The presence of the reactive carbaldehyde group at the 4-position of the pyrazole ring provides a synthetic handle for a multitude of chemical transformations. This allows for the facile introduction of diverse pharmacophores, leading to the generation of large and structurally varied compound libraries for biological screening.[6][7] Consequently, derivatives of pyrazole-4-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][8]

Synthetic Strategies for Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction and Beyond

The primary and most widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][9][10][11][12] This formylation reaction involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[1][10][11] The reaction proceeds through the cyclization of the hydrazone and subsequent formylation at the 4-position of the newly formed pyrazole ring.

A general synthetic scheme is depicted below:

Figure 2: Simplified representation of some anticancer mechanisms of pyrazole derivatives.

In Vitro Anticancer Screening Data

The anticancer activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

| Compound Type | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Pyrazole carbaldehyde derivative | MCF7 (Breast Cancer) | 0.25 | [13] |

| Pyrazolo[3,4-b]pyridine analogs | HepG2 (Liver), MCF7, HeLa (Cervical) | 3.11 - 4.91 | [13] |

| Indole-pyrazole hybrids | HepG2 | 6.1 - 7.9 | [14] |

| Phthalazine-piperazine-pyrazole conjugates | MCF7, A549 (Lung), DU145 (Prostate) | 0.96 - 2.16 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and certain types of cancer. Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being well-established drugs. [3]Substituted pyrazole-4-carbaldehydes have also been investigated for their potential to modulate inflammatory responses. [2][12][15][16]

Mechanism of Action

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. [17][18]By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. Some derivatives may also exert their anti-inflammatory effects through other mechanisms, such as the inhibition of pro-inflammatory cytokines.

In Vitro and In Vivo Anti-inflammatory Evaluation

The anti-inflammatory activity of these compounds can be assessed using various in vitro and in vivo models.

-

In Vitro Membrane Stabilization: The human red blood cell (HRBC) membrane stabilization method is a common in vitro assay to evaluate anti-inflammatory activity. [2]It assesses the ability of a compound to prevent hypotonicity-induced lysis of red blood cells, which is analogous to the stabilization of lysosomal membranes.

-

In Vivo Carrageenan-Induced Paw Edema: This is a standard in vivo model in rodents where inflammation is induced by injecting carrageenan into the paw. [18]The anti-inflammatory effect of a test compound is determined by its ability to reduce the resulting paw swelling.

| Compound Type | Assay | Activity | Reference |

| 1-Benzoyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes | HRBC membrane stabilization | Comparable to Diclofenac sodium | [2] |

| 1,3,4,5-Tetrasubstituted pyrazole derivatives | In vitro inhibition | 93.80% inhibition | [19] |

| Pyrazole derivatives | Carrageenan-induced rat paw edema | Potent activity | [18] |

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted pyrazole-4-carbaldehydes is highly dependent on the nature and position of the substituents on the pyrazole ring and any appended functionalities. While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed:

-

Substituents on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings attached to the pyrazole core can significantly influence the antimicrobial, anticancer, and anti-inflammatory activities. [20]For instance, halogen substitutions have been shown to enhance antimicrobial and anticancer efficacy in some cases. [21]* Modifications at the Carbaldehyde Group: The carbaldehyde group is a key site for derivatization. Conversion to Schiff bases, hydrazones, or other heterocyclic systems often leads to compounds with enhanced biological profiles. [6][22]

Conclusion and Future Directions

Substituted pyrazole-4-carbaldehydes represent a highly valuable and versatile class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with the wide range of biological activities exhibited by their derivatives, makes them attractive starting points for the development of new therapeutic agents. Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and mechanisms of action will facilitate the rational design of more potent and selective compounds.

-

Expansion of Structural Diversity: The exploration of novel synthetic methodologies and the introduction of a wider range of substituents will continue to yield new compounds with improved pharmacological properties.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be rigorously evaluated in relevant in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued investigation of substituted pyrazole-4-carbaldehydes holds significant promise for the discovery of novel drugs to address unmet medical needs in the areas of infectious diseases, oncology, and inflammatory disorders.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and antimicrobial activities of new pyrazole derivatives.

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.

- Thangarasu, P., et al. (2018). Design, synthesis, and anti-inflammatory evaluation of novel pyrazole carbaldehyde derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1348.

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 195-242.

- Kumar, D. B. A., et al. (2007). Synthesis and antimicrobial activity of some new 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes. Indian Journal of Chemistry - Section B, 46B(2), 336-340.

- Hassan, A. S., et al. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(11), 2533.

- Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 11986-12002.

- Patel, R. V., et al. (2014). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Current Organic Chemistry, 18(21), 2764-2785.

- Zarghi, A., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(12), 10174-10182.

- El-Sayed, W. A., et al. (2012). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. International Journal of Molecular Sciences, 13(8), 9719-9730.

- Cernak, T. A., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- El-Faham, A., et al. (2021).

- Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 743-752.

- Harras, M. F., et al. (2020).

- Sreevidya, V. G., et al. (2013). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 345-348.

- Tewari, A. K., et al. (2011). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 3(4), 456-465.

- Ahmad, A., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 163-167.

- Vaskevich, R. I., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7794-7806.

- Kumar, A., et al. (2018). Pyrazole-4-carbaldehyde derivatives.

- Rana, A., et al. (2019). Pyrazoles as anticancer agents: Recent advances.

- Patel, N. B., & Patel, H. R. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- Akerman, A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Sharma, S., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(10), 2465.

- Patel, K. D., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1831-1838.

- Chem-Impex. (n.d.). 1H-Pyrazole-4-carbaldehyde.

- Balasubramanian, C., & Thangavelu, S. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 5(12), 1083-1090.

- Harras, M. F., et al. (2020).

- BenchChem. (2025). In Vitro Anticancer Activity of Lonazolac Pyrazole-Chalcone Analogs: A Technical Guide. BenchChem.

- Incel, A. D., et al. (2019). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 58(1), 1-9.

- Gomaa, M. S. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2534.

- Sreevidya, V. G., et al. (2013). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.

- Kontogiorgis, C. A., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 754-763.

- Li, Y., et al. (2019).

- Tian, M., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 80(9), 4136-4146.

- El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5393.

- Sharma, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 10433-10454.

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.

- Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Lan, R., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of medicinal chemistry, 41(27), 5373-5383.

- Tian, M., et al. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-10.

- ChemBlink. (2025). The Role of Pyrazole Derivatives in Modern Chemical Synthesis. ChemBlink.

- Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2032.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]

- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencescholar.us [sciencescholar.us]

- 17. mdpi.com [mdpi.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jpsionline.com [jpsionline.com]

- 22. biointerfaceresearch.com [biointerfaceresearch.com]

A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-Pyrazole Analogs

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Among its many derivatives, the 1-benzyl-pyrazole framework has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. These analogs have demonstrated a remarkable breadth of biological activities, including potent inhibition of protein kinases, and significant anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological functions of 1-benzyl-pyrazole analogs. By dissecting the roles of specific structural modifications on the pyrazole core and the N1-benzyl substituent, this document aims to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to rationally design next-generation therapeutic agents with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

The 1-Benzyl-Pyrazole Scaffold: A Versatile Pharmacophore

The 1-benzyl-pyrazole moiety's success in drug discovery can be attributed to its unique combination of physicochemical properties and synthetic tractability. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold.[1] The N-1 nitrogen acts as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[1] The attachment of a benzyl group at the N-1 position introduces a critical aromatic element that can be readily modified to probe hydrophobic pockets and establish key π-π stacking interactions within enzyme active sites or receptor binding domains.[7] This strategic combination provides a three-dimensional framework that can be systematically decorated with various functional groups to fine-tune biological activity.

Caption: Core 1-Benzyl-Pyrazole Scaffold.

Structure-Activity Relationship (SAR) Analysis by Therapeutic Target

The biological activity of 1-benzyl-pyrazole analogs is profoundly influenced by the nature and position of substituents on both the pyrazole and benzyl rings. The following sections dissect these relationships based on specific, well-documented therapeutic targets.

As Potent Kinase Inhibitors

Kinases are critical targets in oncology and inflammatory diseases, and the 1-benzyl-pyrazole scaffold has proven to be an excellent starting point for potent inhibitors.[8]

Receptor Interacting Protein 1 (RIP1) Kinase: RIP1 kinase is a key mediator of necroptosis, a form of programmed necrosis implicated in inflammatory diseases like pancreatitis.[3] SAR studies on 1-benzyl-1H-pyrazole derivatives have led to the discovery of highly potent RIP1 inhibitors. A crucial finding was that substitutions on the N1-benzyl group are critical for activity. For instance, the presence of chloro-substituents on the benzyl ring significantly enhances potency.[3] The optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, resulted in the discovery of analogs with nanomolar affinity for RIP1 kinase, demonstrating a clear SAR where di-substitution at the 2 and 4 positions of the benzyl ring is highly favorable.[3]

Other Kinases (Aurora, PLK1): The scaffold is also effective against cell cycle kinases like Aurora and Polo-like kinase 1 (PLK1).[8][9] For Aurora kinase inhibitors, SAR studies revealed that a nitro group on the pyrazole ring was more optimal for activity than hydrogen, methyl, or chloro substituents.[8] For PLK1 inhibitors, the overall molecular conformation dictated by the substitution pattern is key for fitting into the ATP-binding pocket.[9]

| Compound ID | Target Kinase | Key Substitutions | Activity (IC₅₀/K_d_) | Reference |

| 1a | RIP1 | N1-(2,4-dichlorobenzyl), 3-nitro | Lead Compound | [3] |

| 4b | RIP1 | N1-(2-chloro-4-fluorobenzyl), 3-amino-4-methoxycarbonyl | K_d_ = 0.078 µM | [3] |

| Compound 6 | Aurora A | N1-phenyl, 3-nitro, 4-(substituted phenyl) | IC₅₀ = 0.16 µM | [8] |

| Compound 7 | Aurora A/B | N1-phenyl, 3-(substituted phenyl), 4-morpholino | IC₅₀ = 2.2 nM (Aurora B) | [8] |

Causality Insights: The preference for halogenated benzyl groups in RIP1 inhibitors suggests these groups engage in favorable hydrophobic and halogen-bonding interactions within a specific sub-pocket of the kinase active site.[3] In Aurora kinase inhibitors, the electron-withdrawing nitro group on the pyrazole core likely enhances interactions with key residues in the hinge region.[8]

As Broad-Spectrum Anticancer Agents

Beyond specific kinase inhibition, 1-benzyl-pyrazole derivatives exhibit broad cytotoxic activity against a range of cancer cell lines.[6][10]

The antiproliferative activity is often linked to the substituents on both the pyrazole and the N1-benzyl rings. For example, in a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazole-4-yl) benzamide derivatives, the nature of the benzamide moiety was systematically varied to probe its effect on autophagy inhibition in cancer cells.[11] Similarly, pyrazole-chalcone hybrids incorporating a 1-benzyl-pyrazole moiety have been designed as tubulin polymerization inhibitors, with substitutions on the chalcone's B-ring dictating potency.[12]

| Compound Series | Target Cell Line | Key Structural Features | Activity (IC₅₀) | Reference |

| Pyrazole-Chalcone 5a | A549 (Lung) | 1-phenyl-3-(4-(benzyloxy)phenyl) pyrazole core | 1.12 µM | [12] |

| Aminophenyl-Pyrazole 11a | HeLa (Cervical) | Phenylamino pyrazole with acylhydrazone | 4.63 µM | [13] |

| Pyrazole-Thiophene 2 | MCF-7 (Breast) | Thiophene moiety fused to pyrazole | 6.57 µM | [13] |

Causality Insights: The benzyloxy group in pyrazole-chalcone hybrids often acts as a key pharmacophoric feature that mimics the trimethoxyphenyl ring of colchicine, enabling effective binding to the colchicine site on tubulin and disrupting microtubule dynamics.[12] The inclusion of additional heterocyclic rings like thiophene can enhance cytotoxicity by increasing molecular planarity and facilitating DNA intercalation or interactions with other cellular targets.[13]

As Antimicrobial Agents

The 1-benzyl-pyrazole scaffold has also been explored for developing novel antibacterial and antifungal agents.[14][15] The SAR in this context often revolves around optimizing lipophilicity and introducing functional groups that can disrupt microbial cell membranes or inhibit essential enzymes.

For instance, a series of 1-benzoyl pyrazole derivatives, which can be considered analogs of N-benzyl pyrazoles, were synthesized and evaluated for their antimicrobial activity.[14] The study found that the nature of the aryl substituent at the C5 position of the pyrazole ring significantly modulated the activity against S. aureus, E. coli, and C. albicans.[14]

| Compound Series | Target Organism | Key Structural Features | Activity | Reference |

| 1-Benzoyl Pyrazoles (3a-g) | S. aureus, E. coli | Varied aryl groups at C5 | Moderate to good | [14] |

| N-CF₃-phenyl Pyrazoles | MRSA, E. faecalis | N1-(trifluoromethyl)phenyl group | Potent biofilm inhibitors | [15] |

Causality Insights: The introduction of trifluoromethylphenyl groups at the N1 position can enhance membrane permeability and metabolic stability, leading to potent activity against resistant bacterial strains like MRSA.[15] These compounds may act via multiple mechanisms, including the inhibition of macromolecular synthesis, leading to a broad inhibitory effect on bacterial cell function.[15]

Experimental Design and Protocols

A successful SAR campaign relies on robust and reproducible experimental protocols for both chemical synthesis and biological evaluation.

General Synthetic Strategy

The synthesis of 1-benzyl-pyrazole analogs is versatile. A common and efficient method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent, like a chalcone) with a substituted benzylhydrazine. The Vilsmeier-Haack reaction is also frequently employed to construct the pyrazole-4-carbaldehyde core, which serves as a versatile intermediate.[12]

Caption: General Synthetic Workflow.[12]

Protocol: Synthesis of 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from the synthesis of pyrazole-chalcone conjugates.[12]

-

Step 1: Synthesis of 1-(4-(benzyloxy)phenyl)ethan-1-one.

-

To a solution of 4-hydroxyacetophenone (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl chloride (1.2 eq.) dropwise and reflux the reaction mixture for 12-16 hours, monitoring completion by TLC.

-

After completion, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the benzylated ketone.

-

-

Step 2: Synthesis of 1-(4-(benzyloxy)phenyl)ethan-1-one phenylhydrazone.

-

Dissolve the product from Step 1 (1 eq.) in ethanol.

-

Add phenylhydrazine (1.1 eq.) followed by a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

-

-

Step 3: Vilsmeier-Haack Cyclization.

-

In a flask cooled to 0°C, add Vilsmeier reagent, prepared by adding phosphorus oxychloride (POCl₃, 3 eq.) to dimethylformamide (DMF, 5 eq.) dropwise.

-

Add the phenylhydrazone from Step 2 (1 eq.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C for 8-10 hours.

-

Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The resulting solid is filtered, washed with water, and purified by column chromatography (silica gel, ethyl acetate/hexane) to yield the target pyrazole-4-carbaldehyde intermediate.

-

Biological Evaluation Protocol: In Vitro RIP1 Kinase Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound against RIP1 kinase.

-

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and weaker inhibition.

-

Materials:

-

Recombinant human RIP1 kinase

-

Myelin Basic Protein (MBP) substrate

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at 2x the final desired concentration)

-

Test compounds (1-benzyl-pyrazole analogs) dissolved in DMSO, serially diluted.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well assay plates

-

Plate-reading luminometer

-

-

Self-Validating System & Controls:

-

Positive Control (No Inhibition): Kinase + Substrate + ATP + DMSO (vehicle). This defines the 0% inhibition level.

-

Negative Control (100% Inhibition): Substrate + ATP + DMSO (no kinase). This defines the 100% inhibition level.

-

Reference Inhibitor: A known RIP1 inhibitor (e.g., Necrostatin-1) is run in parallel to validate assay performance.

-

-

Procedure:

-

Add 5 µL of kinase buffer containing RIP1 kinase and MBP substrate to each well of the assay plate (except negative controls).

-

Add 1 µL of serially diluted test compound or control (DMSO, reference inhibitor) to the appropriate wells.

-

Incubate the plate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final ATP concentration should be at or near the K_m_ for RIP1.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Lumi_pos_ctrl - Lumi_sample) / (Lumi_pos_ctrl - Lumi_neg_ctrl)

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

The 1-benzyl-pyrazole scaffold is a highly validated and versatile starting point for the design of potent and selective modulators of various biological targets. The SAR analysis clearly demonstrates that systematic modification of the N1-benzyl and pyrazole core substituents is a powerful strategy to tune activity and selectivity. For kinase inhibitors, halogenated benzyl groups are often favored, while for broad-spectrum anticancer agents, hybridization with other pharmacophores like chalcones has proven effective.

Future efforts should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) and molecular docking, to refine SAR models and predict the activity of novel analogs.[11] Furthermore, optimizing the scaffold to improve ADME (absorption, distribution, metabolism, and excretion) properties will be critical for translating potent in vitro activity into in vivo efficacy. The continued exploration of this privileged scaffold holds immense promise for the discovery of new therapies for cancer, inflammatory disorders, and infectious diseases.

References

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

-

QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. ResearchGate. [Link]

-

Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

-

Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central. [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]

-

Synthesis and Antimicrobial Evaluation of Novel 1-Benzoyl Pyrazole Derivatives. Semantic Scholar. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

-

Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC - NIH. [Link]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Publications. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC - NIH. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. MDPI. [Link]

-

An Insight into the Structure-Activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]